molecular formula C11H16N2O B1275742 4-amino-N-(tert-butyl)benzamide CAS No. 93483-71-7

4-amino-N-(tert-butyl)benzamide

Cat. No. B1275742
CAS RN: 93483-71-7
M. Wt: 192.26 g/mol
InChI Key: IBSCJDKXUQIEPQ-UHFFFAOYSA-N
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Description

4-Amino-N-(tert-butyl)benzamide is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is used as a chemical intermediate in the preparation of certain pharmaceuticals .


Synthesis Analysis

This compound is synthesized through the reaction of 4-aminobenzoyl chloride and tert-butanol, which forms an amide bond . The condensation reaction can be catalyzed by either heat or acid .


Molecular Structure Analysis

The InChI code for 4-amino-N-(tert-butyl)benzamide is 1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound is stable under normal temperature but may decompose under high temperature . It is insoluble in water but soluble in organic solvents such as methanol, dichloromethane, and ether .

Scientific Research Applications

    Drug Development

    • 4-amino-N-(tert-butyl)benzamide is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. Nelfinavir, a protease inhibitor, has been developed as a component in the treatment of HIV .

    Catalysis

    • 4-amino-N-(tert-butyl)benzamide is used in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . Cu(OTf)2 is a highly stable and efficient catalyst for the present Ritter reaction under solvent-free conditions at room temperature .

Safety And Hazards

4-Amino-N-(tert-butyl)benzamide is labeled as an irritant . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

4-amino-N-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSCJDKXUQIEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399612
Record name 4-amino-N-(tert-butyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(tert-butyl)benzamide

CAS RN

93483-71-7
Record name N-tert-Butyl-4-aminobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93483-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-(tert-butyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,1-dimethylethyl)-4-amino-benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.231.196
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ten percent Pd/C (0.1003 g) was added to a solution of N-t -butyl-4-nitrobenzamide (0.7349 g, 3.31 mmol) in ethyl acetate (10 ml), and stirred under a hydrogen atmosphere for 1 hour. The reaction mixture was filtered through Celite® bed and the solvent was evaporated. The residue was purified by silica gel chromatography (hexane/ethyl acetate/triethylamine=50/100/1) to give the title compound (0.6156 g; 97%).
Quantity
0.7349 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1003 g
Type
catalyst
Reaction Step One
Yield
97%

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